molecular formula C19H15BrClNO4S B301157 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301157
M. Wt: 468.7 g/mol
InChI Key: ASTJBLZGHFHUIE-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, commonly known as BM-17, is a synthetic compound that belongs to the thiazolidinedione class of drugs. It has been extensively studied for its potential use in treating various medical conditions.

Mechanism of Action

BM-17 acts through a variety of mechanisms, including the inhibition of inflammatory cytokines, the suppression of reactive oxygen species, and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. These mechanisms work together to reduce inflammation and promote healing.
Biochemical and Physiological Effects:
BM-17 has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation, the suppression of tumor growth, and the improvement of glucose metabolism. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of BM-17 is its broad range of potential applications, including cancer, diabetes, and inflammation. It is also relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, one of the limitations of BM-17 is that it has not yet been extensively studied in humans, and its long-term safety and efficacy are not yet fully understood.

Future Directions

There are several future directions for research on BM-17, including the further exploration of its anti-inflammatory properties, its potential use in treating cancer and diabetes, and the development of new derivatives and analogs. Additionally, more research is needed to fully understand the mechanisms of action of BM-17 and to determine its safety and efficacy in humans.

Synthesis Methods

BM-17 is synthesized through a multi-step process that involves the reaction of 2-bromo-4-ethoxy-5-methoxybenzaldehyde with 4-chlorophenylhydrazine, followed by the addition of thiosemicarbazide and acetic anhydride. The resulting product is then subjected to cyclization to form the thiazolidinedione ring.

Scientific Research Applications

BM-17 has been studied for its potential use in treating a variety of medical conditions, including cancer, diabetes, and inflammation. Its anti-inflammatory properties have been shown to be effective in reducing inflammation in animal models of arthritis and colitis.

properties

Molecular Formula

C19H15BrClNO4S

Molecular Weight

468.7 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H15BrClNO4S/c1-3-26-16-10-14(20)11(8-15(16)25-2)9-17-18(23)22(19(24)27-17)13-6-4-12(21)5-7-13/h4-10H,3H2,1-2H3/b17-9-

InChI Key

ASTJBLZGHFHUIE-MFOYZWKCSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OC

SMILES

CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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